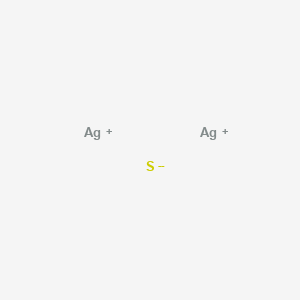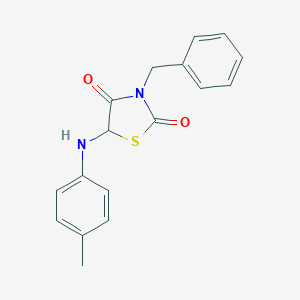
trans-4-Cyclohexene-1,2-dicarboxylic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4-Cyclohexene-1,2-dicarboxylic anhydride (CHDA) is a cyclic anhydride that has been widely used in the field of polymer chemistry due to its unique chemical structure and properties. CHDA is an important monomer in the synthesis of high-performance polymers, such as polyimides, polyesters, and polyamides.
Aplicaciones Científicas De Investigación
Trans-4-Cyclohexene-1,2-dicarboxylic anhydride has been extensively used in the field of polymer chemistry due to its unique chemical structure and properties. It is an important monomer in the synthesis of high-performance polymers, such as polyimides, polyesters, and polyamides. These polymers have a wide range of applications, including electronic materials, aerospace components, and biomedical devices.
Mecanismo De Acción
The mechanism of action of trans-4-Cyclohexene-1,2-dicarboxylic anhydride is not well understood. However, it is believed that trans-4-Cyclohexene-1,2-dicarboxylic anhydride reacts with other monomers to form high-performance polymers through a step-growth polymerization mechanism. The resulting polymers have unique properties, such as high thermal stability, mechanical strength, and chemical resistance.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of trans-4-Cyclohexene-1,2-dicarboxylic anhydride. However, it is considered to be non-toxic and non-carcinogenic. It has been shown to have low acute toxicity and is not expected to cause any adverse effects in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-4-Cyclohexene-1,2-dicarboxylic anhydride has several advantages for use in lab experiments. It is easy to handle, has a long shelf life, and is readily available. However, it has some limitations, including its high cost, low solubility in water, and limited compatibility with certain solvents.
Direcciones Futuras
There are several future directions for research on trans-4-Cyclohexene-1,2-dicarboxylic anhydride. One area of interest is the development of new polymers with unique properties and applications. Another area of interest is the optimization of the synthesis method to improve the yield and purity of trans-4-Cyclohexene-1,2-dicarboxylic anhydride. Additionally, there is a need for further research on the biochemical and physiological effects of trans-4-Cyclohexene-1,2-dicarboxylic anhydride to ensure its safety for use in various applications.
Conclusion:
In conclusion, trans-4-Cyclohexene-1,2-dicarboxylic anhydride is an important monomer in the synthesis of high-performance polymers with unique properties and applications. Its synthesis method is well-established, and it has been extensively used in the field of polymer chemistry. While there is limited research on its biochemical and physiological effects, it is considered to be non-toxic and non-carcinogenic. Future research on trans-4-Cyclohexene-1,2-dicarboxylic anhydride should focus on the development of new polymers with unique properties, optimization of the synthesis method, and further investigation of its safety for use in various applications.
Métodos De Síntesis
Trans-4-Cyclohexene-1,2-dicarboxylic anhydride can be synthesized through the Diels-Alder reaction of maleic anhydride and cyclohexadiene. The reaction is typically carried out at high temperatures and pressures in the presence of a catalyst, such as sulfuric acid or aluminum chloride. The resulting product is a white crystalline solid that is soluble in many organic solvents.
Propiedades
Número CAS |
13149-03-6 |
|---|---|
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
(7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6?/m1/s1 |
Clave InChI |
KMOUUZVZFBCRAM-LWOQYNTDSA-N |
SMILES isomérico |
C1C=CCC2[C@@H]1C(=O)OC2=O |
SMILES |
C1C=CCC2C1C(=O)OC2=O |
SMILES canónico |
C1C=CCC2C1C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)

![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)
![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)




![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)

